2-[5-(4-hydroxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid
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Overview
Description
2-[5-(4-Hydroxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid is a synthetic organic compound that features a tetrazole ring substituted with a hydroxyphenyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(4-hydroxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Substitution with Hydroxyphenyl Group: The hydroxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Introduction of the Acetic Acid Moiety: The acetic acid group can be added via a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a quinone derivative.
Reduction: The tetrazole ring can be reduced to form an amine derivative.
Substitution: The hydroxy group can participate in various substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like acyl chlorides for esterification or alkyl halides for etherification.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Esters or ethers, depending on the reagents used.
Scientific Research Applications
2-[5-(4-Hydroxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[5-(4-hydroxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory or microbial processes.
Pathways Involved: It may modulate signaling pathways related to oxidative stress or immune response, leading to its observed biological effects.
Comparison with Similar Compounds
2-Hydroxyphenylacetic acid: Shares the hydroxyphenyl and acetic acid moieties but lacks the tetrazole ring.
4-Hydroxyphenylacetic acid: Similar structure but with the hydroxy group in a different position.
2-Aminophenylacetic acid: Contains an amino group instead of a hydroxy group.
Uniqueness: 2-[5-(4-Hydroxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties compared to its analogs. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[5-(4-hydroxyphenyl)tetrazol-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3/c14-7-3-1-6(2-4-7)9-10-12-13(11-9)5-8(15)16/h1-4,14H,5H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEGZYWRLRBUCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(N=N2)CC(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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